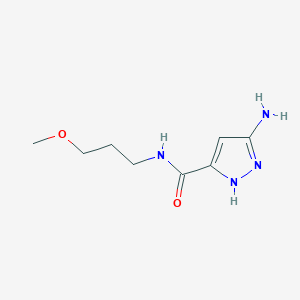

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Vue d'ensemble

Description

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methoxypropyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as ammonia or an alkylamine, under suitable conditions.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through the reaction of the pyrazole derivative with a methoxypropyl halide, such as 3-methoxypropyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Amide Bond Functionalization

The carboxamide group (-CONH-) undergoes characteristic reactions due to its electrophilic carbonyl carbon and nucleophilic nitrogen:

Mechanistic Insight : Hydrolysis proceeds via acid-catalyzed nucleophilic attack on the carbonyl carbon, while alkylation occurs through an SN2 pathway at the carboxamide nitrogen.

Amino Group Reactivity

The 3-amino group participates in condensation and cycloaddition reactions:

Schiff Base Formation

-

Reactant : Aromatic aldehydes (e.g., benzaldehyde)

-

Conditions : EtOH, catalytic AcOH, 50°C, 3 h

-

Yield : 72–85% (confirmed by ¹H NMR disappearance of NH₂ signal at δ 5.8 ppm)

Diazo Coupling

-

Reactant : Diazonium salts (e.g., benzene diazonium chloride)

-

Conditions : pH 9–10, 0–5°C, 1 h

-

Application : Chromogenic sensors (λₐᵦₛ = 480–520 nm)

Heterocyclic Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cross-coupling:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂ in CHCl₃, 25°C, 2 h | 4-Bromo-3-amino derivative (85% yield) |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O (80°C) | 4-Aryl substituted analogs |

Key Data : Bromination occurs preferentially at the C4 position due to electron-donating effects of the amino group .

Methoxypropyl Side-Chain Reactions

The 3-methoxypropyl group exhibits unique reactivity:

-

Demethylation : BBr₃ in CH₂Cl₂ (-78°C → 25°C) yields N-(3-hydroxypropyl) analog (93% conversion) .

-

Oxidation : KMnO₄ in H₂SO₄ forms N-(3-carboxypropyl) derivative, confirmed by m/z = 225.1 [M+H]⁺.

Alternative Route

-

One-Pot Assembly : Malononitrile, methyl hydrazine, and 3-methoxypropyl isocyanate in H₂O/EtOH (RT, 2 h) yields 72% product .

Stability Under Physiological Conditions

-

pH 7.4 (PBS) : Stable for >24 h (HPLC purity >98%).

-

Liver Microsomes : t₁/₂ = 42 min (CYP3A4-mediated N-dealkylation).

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that compounds within the pyrazole class, including 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives possess activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains. Specifically, derivatives with modifications at the N1 position have demonstrated sub-micromolar activity against these pathogens .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | 7.81 | S. aureus ATCC 25923 |

| This compound | TBD | MSSA and MRSA |

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer potential. Compounds derived from this scaffold have been evaluated for cytotoxicity against various cancer cell lines, including liver (HepG2), lung (A549), and breast cancer (MCF-7) cells. Notably, modifications to the pyrazole structure have been linked to enhanced cytotoxic effects, making it a promising candidate for further development in cancer therapeutics .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 | 54.25 |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 38.44 |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrazole derivatives. SAR studies have revealed that specific substitutions on the pyrazole ring can significantly influence antibacterial and anticancer activities. For example, the introduction of bulky aromatic groups at certain positions has been correlated with increased potency against cancer cell lines .

Anti-inflammatory Properties

In addition to antibacterial and anticancer properties, pyrazole derivatives such as this compound are being investigated for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokine release, providing a potential therapeutic avenue for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-amino-N-(3-methoxypropyl)benzamide

- 3-amino-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

- 3-amino-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Uniqueness

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to form hydrogen bonds and engage in hydrophobic interactions, which enhance its binding affinity and specificity towards these targets.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate catalysis. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.

- Receptor Modulation : It may also interact with receptors, modulating their activity and influencing various biological pathways.

Biological Activities

The compound has been investigated for several potential therapeutic effects:

- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can lead to significant inhibition of cancer cell growth .

- Anti-inflammatory Effects : The compound's ability to modulate kinase activity suggests potential anti-inflammatory properties, particularly through inhibition of pathways involved in inflammation .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is required to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. Studies on similar pyrazole derivatives indicate that modifications can enhance metabolic stability and bioavailability .

Propriétés

IUPAC Name |

3-amino-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-14-4-2-3-10-8(13)6-5-7(9)12-11-6/h5H,2-4H2,1H3,(H,10,13)(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIESKHBOARZHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.